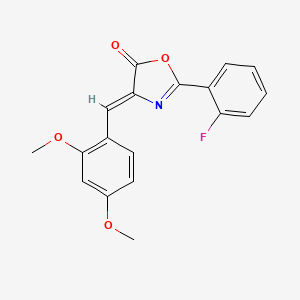![molecular formula C17H16ClNO2S3 B5754559 allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate](/img/structure/B5754559.png)
allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate involves the formation of a covalent bond between the compound and a thiol group. This covalent bond results in a change in the fluorescence properties of the compound, allowing for the detection of thiols. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate in lab experiments is its ability to detect thiols in biological systems. Additionally, its potential use as a photosensitizer for photodynamic therapy makes it a promising compound for cancer treatment. However, limitations include its relatively low solubility in water and its potential toxicity to cells.
Direcciones Futuras
For the study of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate include further investigation of its anti-cancer properties and its potential as a photosensitizer for photodynamic therapy. Additionally, research could focus on developing more efficient synthesis methods for the compound and improving its solubility in water. Finally, studies could explore the use of this compound in other applications, such as the detection of thiols in environmental samples or the treatment of other diseases.
Métodos De Síntesis
The synthesis of allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate involves the reaction between allyl isothiocyanate and 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
Allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. It has also been investigated for its anti-cancer properties and its ability to inhibit the growth of cancer cells. Additionally, this compound has shown potential as a photosensitizer for photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells.
Propiedades
IUPAC Name |
(NE)-N-[(4-chlorophenyl)sulfanyl-prop-2-enylsulfanylmethylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S3/c1-3-12-22-17(23-15-8-6-14(18)7-9-15)19-24(20,21)16-10-4-13(2)5-11-16/h3-11H,1,12H2,2H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGOWAKSEVWMIA-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(SCC=C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\SCC=C)/SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


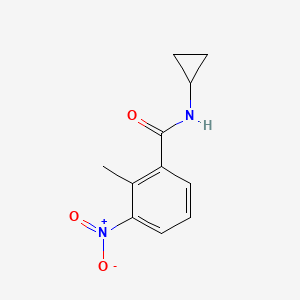
![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
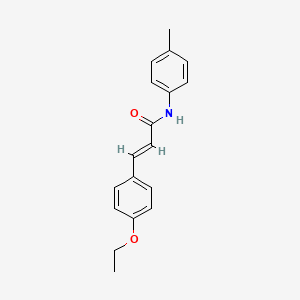
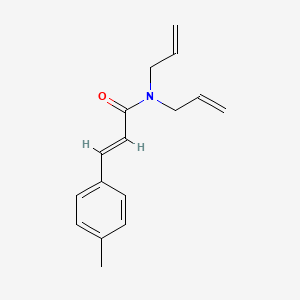
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
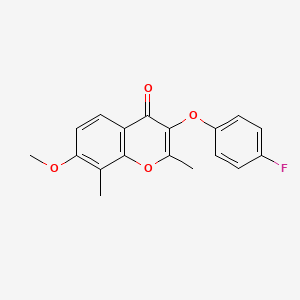
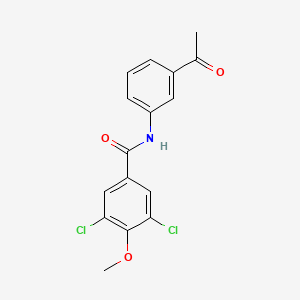
![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid](/img/structure/B5754517.png)

![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)
